![molecular formula C13H14F3NO5S B3373081 1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 949791-66-6](/img/structure/B3373081.png)
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 949791-66-6 . It has a molecular weight of 353.32 and its IUPAC name is 1-{[3-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3NO5S/c14-13(15,16)22-10-2-1-3-11(8-10)23(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I have access to.Scientific Research Applications
Nucleophilic Aromatic Substitution and Organic Synthesis
Research on nucleophilic aromatic substitution reactions, such as those involving piperidine and nitro-group-containing benzene derivatives, highlights foundational chemical processes useful for synthesizing complex molecules. These reactions, characterized by their specific kinetics and mechanisms, are critical in developing new compounds with potential applications in various fields, including drug development and material science (Pietra & Vitali, 1972).
Biologically Active Compounds from Plants
Carboxylic acids derived from plants exhibit significant antioxidant, antimicrobial, and cytotoxic activities. Studies on natural carboxylic acids have demonstrated the influence of structural differences on their bioactivity, emphasizing the role of hydroxyl groups and conjugated bonds in determining their biological properties. This research has implications for developing new pharmaceuticals and understanding natural compounds' therapeutic potential (Godlewska-Żyłkiewicz et al., 2020).
Central Nervous System (CNS) Acting Drugs
Functional chemical groups, including carboxylic acids, have been identified as potential lead molecules for synthesizing new CNS-active compounds. These findings underscore the significance of heterocycles and carboxylic acids in medicinal chemistry, providing a foundation for developing novel therapeutic agents for CNS disorders (Saganuwan, 2017).
Environmental Science and Biocatalyst Inhibition
The interaction between carboxylic acids and microbial systems in environmental contexts, such as biocatalysis and fermentation processes, has been explored. Understanding how carboxylic acids inhibit microbial activity can lead to strategies for enhancing the robustness of microbes used in industrial bioproduction, with broader implications for biotechnology and renewable chemicals production (Jarboe et al., 2013).
Safety and Hazards
Mechanism of Action
Result of Action
Given its structural similarity to other benzenesulfonyl compounds, it may have potential antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5S/c14-13(15,16)22-10-2-1-3-11(8-10)23(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKFUPPTMOZGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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